6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride
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Overview
Description
6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of substituents: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups, respectively.
Quaternization: The final step involves the formation of the quaternary ammonium salt by reacting the intermediate with methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its quaternary ammonium structure differentiates it from other indole derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
92668-87-6 |
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Molecular Formula |
C22H22ClN2O.Cl C22H22Cl2N2O |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;chloride |
InChI |
InChI=1S/C22H22ClN2O.ClH/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;/h4-12,26H,3,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HBZGIOLWTCTCOX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.[Cl-] |
Origin of Product |
United States |
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